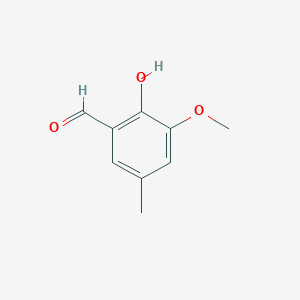

2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Description

Contextualization within the Chemistry of Substituted Benzaldehydes

Substituted benzaldehydes are a class of aromatic compounds characterized by a benzene (B151609) ring attached to a formyl group, with additional functional groups at various positions on the ring. These substitutions significantly influence the chemical reactivity and physical properties of the benzaldehyde (B42025) molecule. The position and nature of these substituents can alter the electron density of the aromatic ring and the carbonyl group, thereby affecting their reactivity in various chemical transformations.

These compounds are pivotal intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules. acs.orgrug.nl Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. The reactivity of the aldehyde group allows for a multitude of reactions, including oxidation, reduction, and condensation, making them versatile building blocks for constructing intricate molecular architectures. For instance, substituted benzaldehydes have been designed to interact with biological molecules, such as stabilizing the oxygenated form of hemoglobin. nih.govgoogle.com

Significance of o-Vanillin and its Methylated Derivatives in Contemporary Chemical Synthesis and Coordination Chemistry

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) and its derivatives, including 2-hydroxy-3-methoxy-5-methylbenzaldehyde, are particularly important in the realm of coordination chemistry. rsc.orgrsc.org The presence of both a hydroxyl and a methoxy (B1213986) group in proximity to the aldehyde function imparts unique chelating properties to these molecules. rsc.orgresearchgate.net This allows them to form stable complexes with a variety of metal ions.

The Schiff bases derived from o-vanillin are especially noteworthy. rsc.orgresearchgate.net These ligands, formed by the condensation of o-vanillin or its derivatives with primary amines, can coordinate with metal ions to create a diverse range of metal complexes. rsc.org These complexes exhibit a wide spectrum of properties and applications, including roles in catalysis, magnetism, and luminescence. rsc.orgresearchgate.net The ability to tune the electronic and steric properties of the Schiff base ligand by modifying the amine precursor allows for the synthesis of metal complexes with tailored functionalities. rsc.org

Overview of Key Research Areas and Methodologies Pertaining to this compound

Research involving this compound is multifaceted, with significant efforts directed towards its synthesis and its application as a precursor in the formation of Schiff bases and their corresponding metal complexes. Synthetic methodologies often involve formylation reactions of the corresponding phenol (B47542).

A primary area of investigation is the synthesis of novel Schiff base ligands and their coordination complexes with various transition metals. rsc.orgresearchgate.net The characterization of these complexes is typically carried out using a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods provide detailed insights into the molecular structure and bonding within the complexes.

Furthermore, the functional applications of these newly synthesized compounds are a major focus. Researchers are exploring their potential in fields such as chemical sensing, where the complexes can be designed to selectively bind to specific ions or molecules, and in catalysis, where they can act as efficient catalysts for various organic transformations. researchgate.net The electronic and structural properties of the complexes are systematically studied to understand and optimize their performance in these applications. wseas.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(5-10)9(11)8(4-6)12-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGVJTXAOLGFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Utilization of 2 Hydroxy 3 Methoxy 5 Methylbenzaldehyde

Established Synthetic Pathways for 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

The synthesis of substituted hydroxybenzaldehydes often involves the introduction of a formyl group (-CHO) onto a phenolic precursor, a process known as formylation. The specific placement of the aldehyde group is directed by the existing substituents on the aromatic ring. For this compound, the logical precursor is 2-methoxy-4-methylphenol, also known as creosol.

While electrochemical methods are employed in various organic transformations, specific literature detailing the synthesis of this compound via electrochemical oxidation of precursors like creosol is not prominently reported. This pathway remains a less-documented approach compared to classical formylation reactions.

Academic literature describes several established methods for the formylation of phenols that are applicable to the synthesis of this compound from creosol. The most notable among these are the Reimer-Tiemann and Duff reactions, which are designed for the ortho-formylation of phenols. wikipedia.org

The Reimer-Tiemann Reaction: This reaction facilitates the ortho-formylation of phenols by treating them with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgmychemblog.com The process involves the in-situ generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile. wikipedia.orgnrochemistry.com The phenoxide ion, formed by the deprotonation of the phenol (B47542) in the basic medium, acts as the nucleophile. The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to form the aldehyde. nrochemistry.com The hydroxyl group on the precursor strongly directs the substitution to the ortho position.

The Duff Reaction: The Duff reaction is another key method for synthesizing ortho-hydroxybenzaldehydes from phenols. wikipedia.org This reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, often with glycerol (B35011) or acetic acid as the solvent. wikipedia.orgecu.edu The reaction mechanism involves the formation of an iminium ion from protonated hexamine, which acts as the electrophile. wikipedia.org This electrophile attacks the electron-rich phenol ring, preferentially at the position ortho to the hydroxyl group, leading to a benzylamine (B48309) intermediate that is then hydrolyzed to yield the final aldehyde. wikipedia.org While generally effective for phenols with electron-donating substituents, the Duff reaction is often characterized by modest yields. wikipedia.orgecu.edu

| Reaction Name | Formylating Agent | Key Reagents/Conditions | Reactive Species | Typical Regioselectivity |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform (CHCl₃) | Strong base (e.g., NaOH), heat | Dichlorocarbene (:CCl₂) | Primarily ortho-formylation |

| Duff Reaction | Hexamine | Acidic medium (e.g., acetic acid), heat | Iminium ion | Primarily ortho-formylation |

Role of this compound as a Versatile Synthetic Precursor

The presence of hydroxyl and aldehyde functional groups makes this compound a highly useful intermediate for the synthesis of a wide array of organic compounds. It can readily undergo reactions at the aldehyde moiety while also allowing for modifications at the phenolic hydroxyl group.

The aldehyde group of this compound is susceptible to a variety of condensation reactions. These reactions involve the reaction of the aldehyde with a nucleophile, typically containing an active methylene (B1212753) group, followed by the elimination of a water molecule. A representative example is the Knoevenagel condensation. In a similar compound, 2-hydroxy-5-methoxybenzaldehyde, it has been shown to react with malononitrile (B47326) in a Knoevenagel condensation to produce coumarin (B35378) derivatives. wikipedia.org Such reactions expand the molecular complexity and lead to the formation of new carbon-carbon bonds, yielding compounds with diverse chemical structures and potential applications.

One of the most significant applications of this compound is in the synthesis of Schiff bases (or imines). These compounds are formed through the condensation reaction between the aldehyde group and a primary amine. researchgate.netbyjus.com The resulting structure contains a carbon-nitrogen double bond (azomethine group).

Schiff bases derived from salicylaldehyde (B1680747) analogues are of particular interest because they can act as chelating ligands for various metal ions. The presence of the ortho-hydroxyl group, along with the imine nitrogen, allows for the formation of stable coordination complexes. Research on structurally similar molecules has shown that they can be condensed with various amines, such as aromatic diamines, to create complex Schiff base ligands. mdpi.com These ligands and their metal complexes are investigated for their potential in catalysis and materials science.

The activated aromatic ring of this compound can undergo electrophilic substitution reactions, such as azo coupling. This reaction involves treating the phenol with a diazonium salt under basic conditions. The electron-donating hydroxyl and methoxy (B1213986) groups activate the ring, directing the coupling to the position para to the hydroxyl group (C5 position). If this position is occupied (as it is by the methyl group), coupling may occur at other activated, unblocked positions.

For the closely related compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde), coupling with diazonium salts has been demonstrated to produce novel azoaldehydes. researchgate.netmdpi.com These resulting azoaldehydes, which contain the characteristic -N=N- linkage, are themselves valuable intermediates. For instance, they can be further reacted with amines to form azo-Schiff bases, combining the structural features of both azo dyes and Schiff base ligands. mdpi.comresearchgate.netbiointerfaceresearch.com

| Reaction Type | Reactant Class | Functional Group Transformation | Resulting Derivative Class |

|---|---|---|---|

| Condensation | Primary Amines (R-NH₂) | Aldehyde → Imine (Azomethine) | Schiff Bases |

| Azo Coupling | Diazonium Salts (Ar-N₂⁺) | C-H bond on ring → C-N=N-Ar | Azoaldehydes |

| Knoevenagel Condensation | Active Methylene Compounds | Aldehyde → Substituted Alkene | Coumarin precursors, etc. |

Coordination Chemistry and Metal Complexation Involving 2 Hydroxy 3 Methoxy 5 Methylbenzaldehyde Derived Ligands

Ligand Design Principles from 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Me-val)

The utility of this compound (Me-val) as a precursor in the formation of versatile ligands stems from its specific molecular architecture. The presence of a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and an aldehyde (-CHO) group on the benzene (B151609) ring allows for a systematic and tunable approach to ligand design.

The primary route to crafting ligands from Me-val is through Schiff base condensation. This reaction involves the aldehyde group of Me-val reacting with a primary amine (R-NH2) to form an imine or azomethine group (-CH=N-R). This reaction is not only efficient but also highly modular, as the properties of the resulting ligand can be readily modified by varying the substituent 'R' on the primary amine. This 'R' group can be an alkyl or aryl moiety, and its electronic and steric characteristics play a crucial role in determining the coordination environment of the final metal complex.

The hydroxyl group in the ortho position to the aldehyde is of paramount importance. Upon deprotonation, it becomes a key coordination site, forming a stable chelate ring with the imine nitrogen and the metal ion. The methoxy group, situated adjacent to the hydroxyl group, can also influence the electronic properties of the ligand and, in some cases, participate in coordination. The methyl group at the 5-position can provide steric bulk, influencing the packing of the complexes in the solid state.

By judiciously selecting the primary amine, ligands with varying denticity (the number of donor atoms) and coordination pockets can be synthesized. For instance, using simple primary amines can lead to bidentate ligands, while diamines or triamines can yield tetradentate or hexadentate ligands, respectively. This versatility allows for the targeted synthesis of metal complexes with specific geometries and nuclearities.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes from Me-val derived Schiff base ligands is typically achieved through the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, elemental analysis, and single-crystal X-ray diffraction.

Monomeric Coordination Compounds

Monomeric metal complexes are formed when a single metal ion is coordinated by one or more Me-val derived ligands. The stoichiometry and geometry of these complexes are influenced by the metal ion's coordination preferences and the ligand's denticity. For instance, a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) (a close analog of Me-val) and 1,3-phenylenediamine has been shown to form a Cu(II) complex. In this complex, the ligand coordinates to the copper ion through the imine nitrogen and the deprotonated phenolic oxygen.

Similarly, a Co(III) complex with a thiosemicarbazone ligand derived from 2-hydroxy-3-methoxybenzaldehyde has been synthesized and structurally characterized. The asymmetric unit of this complex consists of two mononuclear [CoL2]+ cations, where each Co(III) ion exhibits a moderately distorted octahedral geometry. researchgate.net

Table 1: Selected Infrared Spectral Data for a Cu(II) Schiff Base Complex Derived from a 2-Hydroxy-3-methoxybenzaldehyde Analog documentsdelivered.com

| Functional Group | Wavenumber (cm⁻¹) - Free Ligand | Wavenumber (cm⁻¹) - Cu(II) Complex | Shift (cm⁻¹) |

| C=N (Azomethine) | 1619 | 1587 | -32 |

| M-N | - | 579 | - |

| M-O | - | 461 | - |

Data is for a complex derived from 2-hydroxy-3-methoxybenzaldehyde and 1,3-phenylenediamine.

Polynuclear Metal Complexes

The strategic design of Me-val derived ligands can facilitate the assembly of polynuclear metal complexes, where multiple metal ions are held in close proximity. This is often achieved by using ligands that possess bridging functionalities.

Dinuclear complexes, containing two metal centers, are of particular interest due to the potential for magnetic exchange interactions between the metal ions. A novel dinuclear dysprosium complex, [Dy2(L)4(COO)2(CH3OH)2], has been synthesized using a Schiff base ligand derived from a brominated analog of Me-val (2-hydroxy-3-methoxybenzaldehyde-5-bromo oxime). researchgate.net In this complex, the two Dy(III) ions are bridged by two phenoxide groups from the Schiff base ligands and two formate groups. Each dysprosium ion is nine-coordinate. researchgate.net

While a specific dinuclear zinc complex with a Me-val derived ligand is not detailed in the available literature, the principles of ligand design suggest that the use of appropriate diamines in the Schiff base condensation could readily lead to the formation of dinuclear Zn2 complexes.

The ability to create higher-order metal clusters is a testament to the versatility of Schiff base ligands. A tetranuclear dysprosium(III) Schiff base complex has been successfully synthesized by reacting dysprosium chloride with 2-hydroxy-3-methoxybenzaldehyde and 2-(aminomethyl)pyridine in situ. mdpi.com The resulting complex features four Dy(III) ions held together by four deprotonated Schiff base ligands, two μ2-OH groups, and two μ2-chloro bridges. mdpi.com The core structure of this complex showcases the potential of Me-val derivatives to assemble intricate and magnetically interesting polynuclear architectures.

Table 2: Selected Crystallographic Data for a Tetranuclear Dy(III) Complex Derived from a 2-Hydroxy-3-methoxybenzaldehyde Analog mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.2003(4) |

| b (Å) | 13.8602(5) |

| c (Å) | 14.9542(6) |

| α (°) | 94.523(3) |

| β (°) | 109.362(4) |

| γ (°) | 99.861(3) |

Data is for a complex derived from 2-hydroxy-3-methoxybenzaldehyde and 2-(aminomethyl)pyridine.

Advanced Electronic and Magnetic Properties of Derived Metal Complexes

The metal complexes derived from this compound often exhibit interesting electronic and magnetic properties, which are a direct consequence of the interplay between the metal ion and the ligand's electronic structure.

In terms of electronic properties, lanthanide complexes with Schiff base ligands are known to be luminescent. This is due to the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light through its characteristic f-f electronic transitions. nih.gov This results in sharp, line-like emission spectra. The specific emission wavelengths and quantum yields are highly dependent on the nature of the lanthanide ion and the coordination environment provided by the ligand.

The magnetic properties of these complexes are particularly noteworthy, especially for those containing paramagnetic metal ions like Dy(III). The dinuclear dysprosium complex mentioned earlier exhibits slow relaxation of magnetization, a characteristic feature of Single-Molecule Magnets (SMMs). researchgate.net SMMs are individual molecules that can behave as tiny magnets below a certain blocking temperature and have potential applications in high-density information storage and quantum computing.

The tetranuclear dysprosium complex also displays slow magnetic relaxation at zero field, indicating SMM behavior. mdpi.com DC susceptibility measurements on this cluster revealed antiferromagnetic interactions between the Dy(III) ions. mdpi.com The magnetic properties of these polynuclear systems are highly sensitive to the distances between the metal ions and the nature of the bridging ligands, all of which can be tuned through the careful design of the initial Me-val derived Schiff base ligand.

Table 3: Magnetic Properties of a Tetranuclear Dy(III) Complex mdpi.com

| Property | Observation |

| Magnetic Behavior | Antiferromagnetic |

| AC Susceptibility | Shows slow magnetic relaxation at zero field |

| Classification | Single-Molecule Magnet (SMM) |

Exploration of Single-Molecule Magnet (SMM) Behavior

Ligands derived from substituted salicylaldehydes, such as this compound, have proven to be effective in the design of polynuclear metal complexes exhibiting Single-Molecule Magnet (SMM) behavior. This phenomenon arises from a combination of high-spin ground states and significant magnetic anisotropy, leading to a substantial energy barrier for the reversal of magnetization.

Research into heterometallic 3d-4f complexes has demonstrated the utility of these ligand systems. For instance, a dinuclear Mn(II)Dy(III) complex synthesized using the compartmental ligand N,N′,N′′-trimethyl-N,N′′-bis(2-hydroxy-3-methoxy-5-methylbenzyl)diethylenetriamine, a derivative of this compound, displays SMM properties. This complex exhibits slow magnetic relaxation with an effective energy barrier (Ueff) for magnetization reversal of 14.8 K under an applied external field of 1000 Oe. The SMM behavior in such systems is critically dependent on the specific lanthanide ion used, with Dy(III) being a common choice due to its inherent magnetic anisotropy.

In related systems using ligands derived from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), the strategic assembly of 3d and 4f ions has led to the isolation of complexes with significant magnetic properties. For example, a heterobimetallic tetranuclear complex, [FeDy3(hfac)8(H2O)2(opch)2], where the ligand is derived from o-vanillin, displays SMM behavior in a zero applied DC field. sioc-journal.cn This behavior is attributed to the ferromagnetic interactions between the constituent metal ions, which are mediated by the phenoxido bridges of the ligand framework. sioc-journal.cn Dynamic magnetic measurements confirm that the magnetic relaxation occurs through thermally activated processes. sioc-journal.cn

The table below summarizes the key magnetic properties of a representative Mn(II)Dy(III) complex featuring a ligand derived from this compound.

| Complex | Ueff (K) | Applied Field (Oe) | Reference |

|---|---|---|---|

| Dinuclear Mn(II)Dy(III) Complex | 14.8 | 1000 | rsc.org |

Analysis of Antiferromagnetic Coupling Phenomena

The strength of this magnetic coupling has a direct influence on other physical properties, such as the magnetocaloric effect (MCE). It has been observed that the magnitude of the MCE is determined more by the strength of the magnetic coupling rather than its nature (ferromagnetic vs. antiferromagnetic). rsc.org

Impact of Substituent Electronic Effects on Magnetic Anisotropy

The electronic nature of substituents on the salicylaldehyde (B1680747) backbone plays a crucial role in modulating the magnetic anisotropy of the resulting metal complexes, which is a key parameter for SMMs. The 5-position of the aromatic ring is a common site for modification, allowing for a direct comparison of the electronic influence of different functional groups.

Ligands derived from this compound feature a methyl group (-CH3) at the 5-position. The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density can influence the electronic environment of the coordinating phenoxide oxygen and, consequently, the ligand field experienced by the metal ions. This, in turn, can affect the magnetic anisotropy of the complex.

The table below provides a conceptual comparison of the electronic effects of substituents at the 5-position on the ligand framework.

| Substituent at 5-position | Electronic Effect | Influence on Ligand | Potential Impact on Magnetic Anisotropy |

|---|---|---|---|

| -CH3 (Methyl) | Electron-Donating (Inductive) | Increases electron density on the phenoxide oxygen | Modulates the ligand field strength, affecting d/f-orbital splitting |

| -NO2 (Nitro) | Electron-Withdrawing (Inductive & Resonance) | Decreases electron density on the phenoxide oxygen | Significantly alters the ligand field, potentially enhancing or reducing anisotropy depending on the metal ion |

Dioxygen Affinity Studies of Cobalt(II) Complexes

Cobalt(II) complexes with Schiff base ligands, particularly those derived from salicylaldehyde analogues, are well-known for their ability to reversibly bind molecular oxygen (O2). This functionality mimics the behavior of natural oxygen carriers like hemoglobin and myoglobin. The specific ligand N,N'-ethylenebis(2-hydroxy-3-methoxy-5-methylphenylmethylideneiminato), synthesized from this compound and ethylenediamine, forms a Co(II) complex that has been studied for its dioxygen affinity.

The process of oxygenation typically involves the formation of a dioxygen adduct. In solution, the square-planar Co(II) complex can coordinate an O2 molecule at an axial position. Depending on the conditions, this can result in a monomeric 1:1 (Co:O2) superoxo [Co(III)-O2•−] adduct or, more commonly, a dimeric 2:1 (Co:O2) peroxo-bridged [(L)Co(III)-O22−-Co(III)(L)] species. The electronic structure of the ligand, influenced by substituents on the salicylaldehyde ring, is a key determinant of the complex's oxygen affinity.

The table below summarizes the key aspects of dioxygen affinity in these cobalt complexes.

| Complex Type | Ligand Source | Observed Behavior | Key Thermodynamic Parameters |

|---|---|---|---|

| Co(II) Schiff Base Complex | N,N'-ethylenebis(2-hydroxy-3-methoxy-5-methylphenylmethylideneiminato) | Reversible O2 binding | ΔH°, ΔS° |

Applications in Chemical Sensing and Catalysis

Design of Chemosensors for Ion and Molecule Recognition

The ability of Schiff base complexes to selectively bind to specific ions or molecules makes them promising candidates for the development of chemical sensors. researchgate.net The binding event can induce a change in the spectroscopic properties of the complex, such as a change in color or fluorescence, which can be used as a signal for the presence of the target analyte. By carefully designing the Schiff base ligand, it is possible to create sensors that are highly selective for a particular ion or molecule.

Catalytic Activity in Organic Transformations

Schiff base metal complexes are also widely investigated for their catalytic activity in a variety of organic reactions. researchgate.net The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating chemical transformations. The ligand can influence the catalytic activity and selectivity of the complex by modifying the electronic and steric environment around the metal center. These complexes have been shown to be effective catalysts for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 3 Methoxy 5 Methylbenzaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Parameters

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and geometry of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles, by finding the minimum energy conformation of the molecule.

For aromatic systems like 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, the choice of functional and basis set is crucial for obtaining reliable results. A commonly used combination for such molecules is the B3LYP functional with a 6-311G(d) or larger basis set. These calculations can predict the planarity of the benzene (B151609) ring and the orientation of the substituent groups. For instance, in a related molecule, 2,4,5-trimethoxybenzaldehyde (B179766), DFT calculations have been used to determine the precise bond lengths and angles of the ground state geometry.

The electronic properties of this compound can also be thoroughly investigated using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For Schiff bases derived from the similar 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, DFT calculations have shown how substituents can modulate this energy gap. wseas.com

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde (B42025) System

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 |

| C=O | 1.23 | |

| C-O (hydroxyl) | 1.36 | |

| C-O (methoxy) | 1.37 | |

| Bond Angle | C-C-C (aromatic) | 118 - 121 |

| O=C-H | 120 | |

| C-O-C (methoxy) | 117 |

Note: The data in this table is representative of substituted benzaldehyde systems and is intended to illustrate the type of information obtained from DFT calculations.

Ab Initio Computational Approaches for Understanding Electronic Effects and Magnetic Behaviors

Ab initio computational methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are instrumental in understanding the subtle electronic effects and magnetic properties of molecules like this compound.

These calculations can elucidate the electron distribution within the molecule, highlighting the influence of the hydroxyl, methoxy (B1213986), and methyl substituents on the aromatic ring. The electron-donating nature of these groups affects the aromaticity and the reactivity of the aldehyde functional group. For example, in a study on the acetalization of 2-methylbenzaldehyde (B42018), ab initio methods with a 6-31G* basis set were used to map the reaction pathway, demonstrating the utility of these methods in understanding electronic rearrangements during reactions.

Furthermore, ab initio methods can be employed to predict magnetic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating these shifts, providing valuable data for the interpretation of experimental NMR spectra.

Simulation and Prediction of Spectroscopic Parameters

Computational chemistry plays a significant role in the simulation and prediction of various spectroscopic parameters, which is essential for the structural elucidation of compounds like this compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For instance, studies on similar molecules like 2,4,5-trimethoxybenzaldehyde have shown excellent agreement between the experimental and DFT-calculated FT-IR and FT-Raman spectra. researchgate.net The characteristic stretching frequencies of the hydroxyl (O-H), carbonyl (C=O), and methoxy (C-O) groups can be precisely assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, the GIAO method, often coupled with DFT, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts. These calculations can help in the assignment of complex NMR spectra and in confirming the molecular structure. The accuracy of these predictions is often high enough to distinguish between different isomers. For a derivative of 1H-1,2,3-triazole-4-carbohydrazide, computational NMR chemical shifts were obtained using the B3LYP/6-311++G(d,p) level with the GIAO method, demonstrating the utility of this approach.

Table 2: Representative Predicted Spectroscopic Data for a Substituted Benzaldehyde System

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(O-H) | ~3400 cm⁻¹ |

| ν(C=O) | ~1670 cm⁻¹ | |

| ν(C-O) methoxy | ~1250 cm⁻¹ | |

| ¹H NMR | δ(CHO) | ~9.8 ppm |

| δ(Ar-H) | 6.5 - 7.5 ppm | |

| δ(OCH₃) | ~3.9 ppm | |

| δ(CH₃) | ~2.3 ppm | |

| ¹³C NMR | δ(C=O) | ~190 ppm |

| δ(Ar-C) | 110 - 160 ppm | |

| δ(OCH₃) | ~56 ppm | |

| δ(CH₃) | ~20 ppm |

Note: The data in this table is representative and intended to illustrate the type of spectroscopic parameters that can be predicted through computational methods.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the mechanisms and pathways of chemical reactions involving this compound. By mapping the potential energy surface, key features such as transition states, intermediates, and reaction products can be identified.

DFT and ab initio methods are employed to calculate the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, the reaction of the aldehyde group, such as in nucleophilic additions or condensations, can be modeled. A computational study on the acetalization of 2-methylbenzaldehyde using ab initio methods successfully determined the most likely reaction pathway by calculating the energies of the intermediates.

These computational investigations can also shed light on the role of catalysts in these reactions. By modeling the interaction of the reactant with a catalyst, the mechanism of catalysis can be elucidated, which is crucial for optimizing reaction conditions. For instance, the conversion of phenols to 2-hydroxy benzaldehydes has been studied computationally, detailing the steps of the reaction mechanism.

Electrochemical Behavior and Oxidation Mechanisms of 2 Hydroxy 3 Methoxy 5 Methylbenzaldehyde

Anodic Oxidation Pathways and Products

The anodic oxidation of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde leads to different products depending on the reaction conditions, particularly the nucleophile present in the solution.

In the presence of pyridine (B92270) in an acetonitrile (B52724) solution, the anodic oxidation of this compound results in pyridination. rsc.org This process involves the substitution of a hydrogen atom with a pyridinium (B92312) group. Notably, the pyridination occurs specifically at the side-chain methyl group. rsc.orgpsu.edu

When the oxidation is conducted in a solution of acetonitrile-acetic acid containing sodium acetate, a different functionalization occurs. jst.go.jp Under these conditions, the compound undergoes anodic acetoxylation, where an acetoxyl group is introduced. Similar to pyridination, this substitution happens at the side-chain methyl group. jst.go.jp

The oxidation of Schiff base derivatives of this compound, however, follows a different pathway. For most of its Schiff base derivatives, anodic pyridination results in the pyridinium group being attached to the aromatic ring, specifically at a position meta to the hydroxyl group and ortho to the imino group. rsc.orgpsu.edu An exception is the Schiff base derived from p-nitroaniline, where pyridination occurs at the methyl group, similar to the parent aldehyde. rsc.orgpsu.edu In the case of anodic acetoxylation, Schiff bases of this compound initially form an acetoxylated intermediate on the ring (meta to the hydroxyl group), which is then further oxidized to yield cyclohexenetriones. jst.go.jp

Mechanistic Insights into Pyridination Processes

The electrochemical pyridination of this compound and its derivatives is proposed to proceed through two distinct mechanistic routes, dictated by the reaction conditions and the structure of the substrate. These pathways involve either a phenoxonium ion or a quinone methide intermediate. rsc.orgpsu.edu

Under controlled potential electrolysis, the pyridination that occurs on the aromatic ring is suggested to proceed via a phenoxonium ion intermediate. rsc.orgpsu.edu This pathway is predominant for the Schiff base derivatives of this compound (excluding the p-nitroaniline derivative). The process begins with a two-electron oxidation of the phenol (B47542) to form a phenoxonium ion. This highly electrophilic species is then attacked by the nucleophile, pyridine, at an unsubstituted position on the aromatic ring. A subsequent loss of a proton re-aromatizes the ring, yielding the final ring-pyridinated product. rsc.orgpsu.edu

Side-chain pyridination, which is the exclusive pathway for this compound itself and its p-nitroaniline-derived Schiff base, is believed to occur through a quinone methide intermediate. rsc.orgpsu.edu This mechanism is initiated by the oxidation of the phenol, followed by the loss of a proton from the phenolic hydroxyl group and a proton from the side-chain methyl group. This sequence of events generates a reactive quinone methide species. Pyridine then acts as a nucleophile, attacking the exocyclic methylene (B1212753) carbon of the quinone methide. A final tautomerization step leads to the formation of the side-chain pyridinated phenol. rsc.orgpsu.edu

Electrochemical Properties of Schiff Base Derivatives and Related Phenols

The electrochemical behavior of this compound and its Schiff base derivatives has been characterized using cyclic voltammetry. psu.edu The oxidation potentials are influenced by the substituent on the imino nitrogen of the Schiff bases. The pertinent peak potentials for the first anodic peak, measured at a glassy carbon electrode in acetonitrile, are summarized below. psu.edu

| Compound | Substituent (R) | First Anodic Peak Potential (Ep/V vs. SCE) |

|---|---|---|

| This compound | - | 1.02 |

| Schiff Base Derivative | Phenyl | 0.92 |

| Schiff Base Derivative | p-Tolyl | 0.88 |

| Schiff Base Derivative | p-Anisyl | 0.82 |

| Schiff Base Derivative | p-Chlorophenyl | 0.95 |

| Schiff Base Derivative | p-Nitrophenyl | 1.02 |

The data indicates that electron-donating groups on the phenyl ring of the Schiff base (e.g., p-tolyl, p-anisyl) lower the oxidation potential compared to the parent aldehyde, while electron-withdrawing groups (e.g., p-chlorophenyl, p-nitrophenyl) increase it. psu.edu The role of the imino group in the anodic oxidation of these phenolic Schiff's bases is significant. It is suggested to catalyze the dimerization of the corresponding cation radicals by intramolecularly accepting the proton from the hydroxy group, which removes the positive charge from the reaction center. rsc.org

Catalytic Applications of Metal Complexes Derived from 2 Hydroxy 3 Methoxy 5 Methylbenzaldehyde Ligands

Aerobic Oxidation Catalysis of Organic Substrates

While the broader class of Schiff base complexes is widely studied for aerobic oxidation, specific examples utilizing ligands derived from 2-hydroxy-3-methoxy-5-methylbenzaldehyde are not extensively documented in the currently available literature. Aerobic oxidation, which uses environmentally benign molecular oxygen as the terminal oxidant, is a key goal in green chemistry. Copper complexes, in particular, are often investigated for such transformations, sometimes in conjunction with co-catalysts like 2,2,6,6-tetramethylpiperdine-N-oxyl (TEMPO), to facilitate the oxidation of alcohols to aldehydes and ketones. The general mechanism often involves the formation of a copper(II)-superoxide intermediate which then participates in the substrate oxidation. However, detailed studies applying this to complexes of this compound are still an emerging area of research.

Other Catalytic Transformations Facilitated by Derived Complexes

Beyond aerobic oxidations, metal complexes of ligands from this compound have demonstrated utility in other important catalytic reactions, particularly in electrochemical oxidations.

A notable example is a Manganese(III)-Schiff base complex, synthesized from 2-hydroxy-3-methoxybenzaldehyde (B140153) and 2,2-dimethylpropylenediamine, which was immobilized on silica-coated iron magnetic nanoparticles. This heterogenized nanocatalyst proved effective in the electrochemical oxidation of a variety of sulfides and alkenes using hydrogen peroxide (H₂O₂) as the oxidant. The catalyst exhibited excellent performance, for instance, achieving a high turnover frequency (17,750 h⁻¹) for the electrochemical oxidation of styrene. A key advantage of this system is its recoverability; the magnetic nanocatalyst could be easily separated and reused for up to six consecutive runs without a significant loss of activity in the oxidation of substrates like methyl phenyl sulfide (B99878) and cyclooctene.

The table below summarizes the performance of this Manganese(III) nanocatalyst in the electrochemical oxidation of representative substrates.

| Substrate | Product | Reaction Time | Catalyst Recoverability |

|---|---|---|---|

| Styrene | Benzaldehyde (B42025) | Not specified | High turnover frequency achieved |

| Methyl Phenyl Sulfide | Methyl Phenyl Sulfoxide | Significantly reduced with applied potential | Good activity for 6 successive runs |

| Cyclooctene | Cyclooctene oxide | Significantly reduced with applied potential | Good activity for 6 successive runs |

Mechanistic Investigations of Catalytic Cycles and Intermediates (e.g., Electron Transfer Pathways)

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For Schiff base complexes derived from this compound, mechanistic studies have often focused on the electron transfer processes involved in their electrochemical behavior.

Investigations into the anodic oxidation of this compound and its Schiff base derivatives have provided insight into potential electron transfer pathways. These studies, conducted using techniques like cyclic voltammetry and controlled potential electrolysis, suggest two primary routes for reactions like pyridination:

Phenoxonium Ion Route: This pathway involves the formation of a phenoxonium ion intermediate, which typically leads to substitution on the aromatic ring.

Quinone Methide Route: This alternative pathway proceeds through a quinone methide intermediate and results in substitution on the side-chain of the molecule.

The specific pathway followed can be influenced by the reaction conditions. For instance, under controlled potential electrolysis, it has been observed that ring pyridination tends to occur via the phenoxonium ion, while side-chain pyridination proceeds through the quinone methide intermediate. The imino group of the Schiff base plays a significant role in these anodic oxidation processes, potentially catalyzing the dimerization of cation radicals by intramolecularly accepting a proton from the hydroxyl group. This action helps to delocalize the positive charge from the reaction center, facilitating the subsequent steps of the reaction.

Structure Activity Relationships and Design Principles for Functional Molecules Based on 2 Hydroxy 3 Methoxy 5 Methylbenzaldehyde General Academic Principles, Excluding Specific Activity Profiles

Impact of Molecular Modifications on Reactivity and Coordination Properties

The reactivity and coordination behavior of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde are primarily dictated by the interplay of its hydroxyl, aldehyde, and methoxy (B1213986) functional groups. Modifications to the aromatic ring or the functional groups themselves can profoundly alter the molecule's electronic and steric characteristics.

The aldehyde group is a primary site for reactions, most notably condensation reactions to form Schiff bases. The electrophilicity of the aldehyde carbon is a key determinant of its reactivity. Introducing electron-withdrawing groups onto the aromatic ring increases this electrophilicity, thereby enhancing the rate of nucleophilic attack, for instance, by primary amines during Schiff base formation. Conversely, electron-donating groups decrease the aldehyde's reactivity.

The phenolic hydroxyl group plays a dual role. Its acidity is influenced by the electronic nature of other substituents on the ring. Furthermore, the hydroxyl group, in conjunction with the adjacent aldehyde, forms a potential bidentate chelation site for metal ions. The formation of a stable six-membered ring via an intramolecular O-H···O hydrogen bond is a characteristic feature of this molecular arrangement. researchgate.net This pre-organization influences its coordination behavior. Modification of the substituents can tune the acidity of the hydroxyl group and the donor strength of the oxygen atoms, thereby affecting the stability and geometry of the resulting metal complexes. For example, Schiff base derivatives formed from this aldehyde create ligands with an {O, N} donor set, capable of coordinating with a variety of metal ions to form stable complexes.

| Modification Site | Type of Modification | Effect on Aldehyde Reactivity | Effect on Hydroxyl Acidity | Impact on Coordination Properties |

|---|---|---|---|---|

| Aromatic Ring (C4, C6) | Addition of Electron-Withdrawing Group (e.g., -NO₂) | Increase | Increase | Alters electron density at donor atoms, potentially strengthening metal-ligand bonds. |

| Aromatic Ring (C4, C6) | Addition of Electron-Donating Group (e.g., -NH₂) | Decrease | Decrease | Increases electron density on donor atoms, enhancing donor capacity. |

| Aldehyde Group | Conversion to Imine (Schiff Base) | (Group is consumed) | Slightly altered by new group | Changes donor atom from aldehyde oxygen to imine nitrogen, creating an {O, N} chelation site. |

| Methoxy Group | Replacement with Ethoxy or larger alkoxy group | Minimal | Minimal | Increases steric hindrance around the coordination site, potentially influencing complex geometry. |

Strategies for Tuning Optoelectronic Properties through Polymorphic Control and Crystal Engineering

The optoelectronic properties of materials derived from this compound are intrinsically linked to their solid-state arrangement. Crystal engineering provides a powerful strategy for controlling this arrangement, thereby tuning the material's bulk properties. By forming derivatives, particularly Schiff bases, a variety of intermolecular interactions such as hydrogen bonding and π-π stacking can be introduced, which direct the assembly of molecules into specific crystalline forms (polymorphs).

Different polymorphs of the same compound can exhibit distinct optical and electronic properties, including differences in color (thermochromism, photochromism), fluorescence, and nonlinear optical (NLO) activity. nih.gov For instance, the planarity of the molecular structure in Schiff base derivatives facilitates close packing and π-π stacking interactions, which can lead to a reduction in the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A smaller energy gap is generally associated with enhanced NLO properties and shifts in light absorption to longer wavelengths.

Theoretical calculations, such as those performed using Density Functional Theory (DFT), are often employed to predict the electronic properties of these molecules. wseas.comresearchgate.net Studies on similar structures, like Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, have shown that molecular modifications can significantly alter the HOMO-LUMO energy gap and hyperpolarizability, which are key parameters for NLO materials. wseas.comresearchgate.net By strategically designing molecules that favor specific packing motifs, it is possible to engineer materials with desired optoelectronic characteristics.

| Compound | HOMO-LUMO Energy Gap (eV) | First Static Hyperpolarizability (β₀) (x 10⁻³³ esu) |

|---|---|---|

| MMP (derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde) | 1.34 | 29273.7 |

| FMP (derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde) | 3.64 | 26500.5 |

*Data is for Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde as a model for the types of properties investigated in this class of compounds. wseas.com

General Considerations for Ligand Design in Materials Science Applications

The this compound scaffold is a valuable building block for designing ligands for materials science, particularly for the construction of coordination polymers and metal-organic frameworks (MOFs). The key design considerations revolve around its ability to be transformed into multidentate ligands that can bridge multiple metal centers.

Ligand Extension: The aldehyde group is the primary handle for extending the ligand structure. Reaction with multifunctional amines (e.g., diamines, triamines) can produce larger Schiff base ligands capable of binding to two or more metal ions, acting as linkers in polymeric structures.

Control of Coordination Geometry: The bite angle and flexibility of the resulting ligand, along with the coordination preference of the chosen metal ion, will dictate the final topology of the coordination polymer or MOF. The steric bulk of the methoxy and methyl groups can also play a role in directing the self-assembly process and preventing the formation of overly dense structures.

Introduction of Functionality: The aromatic ring can be further functionalized to introduce specific properties into the final material. For example, adding acidic or basic sites could impart catalytic activity, while incorporating redox-active groups could lead to materials with interesting electronic or magnetic properties.

Solubility and Processing: The methyl and methoxy groups enhance the solubility of the ligand and its complexes in organic solvents, which can be advantageous for solution-based processing and crystal growth.

By systematically applying these principles, it is possible to design ligands that assemble with metal ions to form crystalline materials with tailored structures and functions for applications in catalysis, gas storage, and sensing.

Design Principles for Ligands in Enzyme-Related Research (Focus on structural features influencing interactions, not specific biological outcomes)

In the context of enzyme-related research, the this compound framework can be used to design molecules that interact with protein active sites. The design principles focus on leveraging the molecule's structural features to achieve specific non-covalent interactions that govern molecular recognition.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. The aldehyde oxygen and methoxy oxygen can also act as hydrogen bond acceptors. These features allow the molecule to form directional hydrogen bonds with amino acid residues such as serine, threonine, histidine, and aspartate in an enzyme's binding pocket.

Hydrophobic and van der Waals Interactions: The aromatic ring and the methyl group provide hydrophobic surfaces that can engage in favorable van der Waals interactions with nonpolar amino acid residues like leucine, valine, and alanine.

π-Stacking Interactions: The planar phenyl ring can participate in π-π stacking or π-cation interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan, which is a common interaction motif in protein-ligand binding.

By modifying the core structure, researchers can systematically probe the chemical and steric environment of an enzyme's active site. For instance, converting the aldehyde to an imine changes its hydrogen bonding capacity and introduces new steric and electronic features, allowing for a systematic exploration of the binding landscape.

| Functional Group | Potential Interaction Type | Example Interacting Amino Acid Residue |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Histidine |

| Aldehyde (-CHO) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Methoxy (-OCH₃) | Hydrogen Bond Acceptor, Hydrophobic | Arginine, Leucine |

| Methyl (-CH₃) | Hydrophobic / van der Waals | Valine, Leucine, Isoleucine |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Complex Architectures

The inherent reactivity of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde, characterized by its hydroxyl, methoxy (B1213986), and aldehyde functional groups, provides a rich platform for the development of advanced synthetic methodologies. Future research is anticipated to focus on harnessing this reactivity to construct intricate and novel molecular architectures.

One promising direction involves the use of this aldehyde as a precursor for multi-component reactions. These reactions, where three or more reactants combine in a single step, offer an efficient pathway to generate molecular complexity. The aldehyde group can readily participate in reactions like the Ugi or Passerini reactions, allowing for the introduction of diverse substituents and the rapid assembly of complex scaffolds.

Furthermore, the phenolic hydroxyl group facilitates derivatization, enabling the synthesis of more elaborate structures. For instance, it can be used as a handle to introduce other functional moieties or to link the molecule to polymeric supports for solid-phase synthesis. Research into novel catalytic systems that can selectively functionalize the aromatic ring will also be crucial for expanding the synthetic utility of this compound. The development of methods for the stereoselective transformation of derivatives of this compound will be instrumental in creating chiral molecules with potential applications in asymmetric catalysis and medicinal chemistry.

Exploration of Novel Applications in Functional Materials Science

The structural features of this compound make it an excellent candidate for the development of novel functional materials. Its derivatives, particularly Schiff bases formed by the condensation of the aldehyde with primary amines, are expected to be at the forefront of this research.

These Schiff base derivatives can act as ligands for a variety of metal ions, leading to the formation of metal complexes with interesting photophysical and electronic properties. Future investigations will likely explore the application of these complexes in areas such as:

Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties of the ligand and the choice of the metal center, it may be possible to create highly efficient emitters for OLED displays.

Chemical Sensors: The interaction of the metal complexes with specific analytes can lead to a change in their optical or electrochemical properties, forming the basis for selective chemical sensors. For example, thiosemicarbazone derivatives have shown potential for the spectrophotometric determination of metal ions like Indium(III) researchgate.netirphouse.com.

Catalysis: Metal complexes derived from this aldehyde can be designed to act as catalysts for a range of organic transformations. Research into molybdenum complexes with similar aldehyde derivatives has already indicated their potential as catalysts for oxidation reactions mdpi.com.

The table below summarizes potential applications of functional materials derived from this compound.

| Material Type | Potential Application | Rationale |

| Metal-Schiff Base Complexes | OLEDs | Tunable photophysical properties for efficient light emission. |

| Metal-Schiff Base Complexes | Chemical Sensors | Selective binding of analytes leading to detectable signals. |

| Metal-Schiff Base Complexes | Catalysts | Active metal centers for promoting chemical reactions. |

| Functionalized Polymers | Smart Materials | Incorporation into polymers for stimuli-responsive behavior. |

Design and Synthesis of Next-Generation Coordination Polymers and Frameworks

Building upon the foundation of metal-ligand coordination, a significant future direction lies in the design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using this compound as a key building block. By reacting this aldehyde with multidentate organic linkers containing amine functionalities, it is possible to create elaborate Schiff base ligands capable of bridging multiple metal centers.

The judicious selection of metal ions and the geometry of the organic linkers will allow for the rational design of CPs and MOFs with tailored pore sizes, shapes, and functionalities. These materials are expected to have a wide range of applications, including:

Gas Storage and Separation: The porous nature of MOFs makes them ideal candidates for the selective adsorption and storage of gases like hydrogen and carbon dioxide.

Heterogeneous Catalysis: The incorporation of catalytically active metal sites within the framework can lead to robust and recyclable heterogeneous catalysts.

Drug Delivery: The pores of MOFs can be loaded with therapeutic agents, allowing for their controlled release.

Research in this area will focus on developing synthetic strategies to control the dimensionality and topology of the resulting frameworks. The functional groups of the aldehyde (hydroxyl and methoxy) can also be leveraged to modify the properties of the internal pore surfaces, enhancing selectivity and performance.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The intersection of chemical biology and materials science presents exciting opportunities for the application of derivatives of this compound. The biological activity of Schiff bases and their metal complexes is a well-established field, and future research will likely explore the potential of derivatives of this specific aldehyde in medicine and biotechnology.

Studies on related compounds have already demonstrated that azo Schiff bases can exhibit antibacterial and antifungal properties researchgate.net. This opens the door to the development of new antimicrobial agents based on the this compound scaffold. Furthermore, metal complexes of these ligands could be investigated for their anticancer activity.

An emerging area of interest is the development of "theranostic" agents, which combine therapeutic and diagnostic functions in a single molecule. For example, a fluorescent metal complex derived from this aldehyde that also exhibits cytotoxicity could be used to simultaneously image and treat cancer cells.

The integration of these biologically active molecules with functional materials offers another layer of innovation. For instance, immobilizing an antimicrobial Schiff base complex on a solid support could lead to the development of self-disinfecting surfaces. Similarly, incorporating these molecules into nanoparticles could enhance their delivery to biological targets and improve their therapeutic efficacy.

Q & A

Q. What are the recommended safety protocols for handling and storing 2-Hydroxy-3-methoxy-5-methylbenzaldehyde in laboratory settings?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a well-ventilated fume hood to minimize inhalation risks .

- Storage: Keep containers tightly sealed in a dry, cool, and ventilated area. Avoid exposure to ignition sources due to potential electrostatic charge buildup .

- Spill Management: Collect spills using vacuum or sweeping, and dispose of waste via licensed chemical disposal services .

Q. How is this compound synthesized, and what are critical reaction parameters?

Methodological Answer:

- Synthesis Route: Follow literature methods involving formylation or oxidation of precursor phenolic compounds. For example, and describe its preparation via multi-step organic synthesis, often involving methoxy and methyl group protection/deprotection .

- Key Parameters: Control temperature (often 60–80°C) and solvent polarity (e.g., ethanol or DMF) to optimize yield. Monitor reaction progress via TLC or HPLC .

Q. What environmental precautions are necessary when working with this compound?

Methodological Answer:

- Prevention: Avoid release into drains or ecosystems. Use secondary containment for bulk storage .

- Disposal: Treat waste as hazardous and coordinate with certified disposal agencies. Incineration or chemical neutralization may be required, depending on local regulations .

Advanced Research Questions

Q. How does this compound function as a ligand in heterometallic complexes (e.g., Cu-Ln systems)?

Methodological Answer:

- Coordination Chemistry: The phenolic -OH and aldehyde groups act as chelating sites. In , it forms [CuLn(HL)(μ-piv)(piv)₂] complexes, where the ligand bridges Cu²⁺ and Ln³⁺ ions via oxygen donors .

- Experimental Design: Use molar ratios of 1:1 (ligand:metal) in aerobic conditions. Characterize complexes via single-crystal X-ray diffraction (employing SHELX software for refinement) and magnetic susceptibility measurements .

Q. What strategies optimize the synthesis of Schiff bases using this aldehyde?

Methodological Answer:

- Reaction Setup: Condense the aldehyde with primary amines (e.g., aniline derivatives) in refluxing ethanol. Acid catalysis (e.g., glacial acetic acid) enhances imine formation .

- Purification: Recrystallize products from ethanol/water mixtures. Confirm structure via ¹H/¹³C NMR and FT-IR (C=N stretch ~1600–1650 cm⁻¹) .

Q. How does the substituent arrangement (hydroxy, methoxy, methyl) influence its electronic properties in coordination chemistry?

Methodological Answer:

- Electronic Effects: The electron-donating methoxy and methyl groups increase electron density at the phenolic oxygen, enhancing metal-binding affinity. Steric effects from the methyl group may dictate geometric isomerism in complexes .

- Spectroscopic Analysis: Use UV-Vis to monitor ligand-to-metal charge transfer (LMCT) bands. Compare shifts in λₘₐₓ with substituent variations .

Q. What are the stability challenges of this compound under non-standard conditions (e.g., high temperature, acidic/basic media)?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to assess decomposition thresholds (e.g., notes CO release under combustion). Avoid heating above 150°C without inert atmospheres .

- pH Sensitivity: Test stability in acidic (pH < 3) or basic (pH > 10) conditions via NMR monitoring. Protonation of the phenolic group may alter reactivity .

Q. How can researchers address data gaps in ecological toxicity or biodegradability of this compound?

Methodological Answer:

- Ecotoxicity Assays: Perform Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) if literature data are absent .

- Degradation Studies: Use advanced oxidation processes (e.g., UV/H₂O₂) and analyze intermediates via LC-MS to map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.